molecular formula C19H14N2O2S B277268 N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B277268
M. Wt: 334.4 g/mol
InChI Key: RVDZWXBZZMJCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide, also known as DBAO, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. DBAO belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is complex and not fully understood. It has been suggested that N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide may exert its biological effects through the inhibition of protein kinase activity, which plays a critical role in cell signaling pathways. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. In addition, N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been found to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide in lab experiments is its high specificity and sensitivity for detecting protein kinase activity. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the main limitations of using N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.

Future Directions

There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide. One area of interest is the development of novel N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide derivatives with improved biological activity and reduced toxicity. Another area of interest is the use of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide as a photosensitizer for photodynamic therapy, which has shown promise in the treatment of various types of cancer. Finally, further studies are needed to elucidate the precise mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide and its potential use in other scientific research applications.

Synthesis Methods

N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can be synthesized through a multi-step process involving the condensation of 5-acenaphthenol with 2-aminothiophenol, followed by oxidation and cyclization reactions. The resulting product is a white crystalline powder that is soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting protein kinase activity, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to exhibit antimicrobial, anti-inflammatory, and antioxidant activities.

properties

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N2O2S/c22-24(23)17-7-2-1-5-15(17)19(21-24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,21)

InChI Key

RVDZWXBZZMJCGY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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